REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][C:6]1[NH:7][C:8](=[O:11])[NH:9][CH:10]=1.[C:12](Cl)(=[O:15])[CH2:13][CH3:14]>Cl>[CH3:5][C:6]1[NH:7][C:8](=[O:11])[NH:9][C:10]=1[C:12](=[O:15])[CH2:13][CH3:14] |f:0.1.2.3|
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(NC1)=O
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
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CUSTOM
|
Details
|
The mixture is stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
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Details
|
to reflux temperature for 6 hours
|
Duration
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6 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate is collected
|
Type
|
WASH
|
Details
|
washed with water and dichloromethane
|
Type
|
CUSTOM
|
Details
|
recrystallized from 50% aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(NC1C(CC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |